Cas no 111901-40-7 (Chryseno[3,4-b]oxirene-1,2-diol,1,2,2a,3a-tetrahydro-4-methyl-, (1S,2R,2aR,3aS)-)
111901-40-7 structure
Product Name:Chryseno[3,4-b]oxirene-1,2-diol,1,2,2a,3a-tetrahydro-4-methyl-, (1S,2R,2aR,3aS)-
CAS番号:111901-40-7
MF:C19H16O3
メガワット:292.328545570374
CID:189392
PubChem ID:57139
Update Time:2025-04-19
Chryseno[3,4-b]oxirene-1,2-diol,1,2,2a,3a-tetrahydro-4-methyl-, (1S,2R,2aR,3aS)- 化学的及び物理的性質
名前と識別子
-
- Chryseno[3,4-b]oxirene-1,2-diol,1,2,2a,3a-tetrahydro-4-methyl-, (1S,2R,2aR,3aS)-
- trans-1,2-dihydroxy-syn-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene
- Chryseno(3,4-b)oxirene-1,2-diol, 1,2,2a,3a-tetrahydro-4-methyl-, (1-alpha,2-beta,2a-alpha,3a-alpha)-
- 111901-40-7
- 5-methylchrysene-1,2-dihydrodiol-3,4-epoxide
- anti-5-Methylchrysene-1,2-diol-3,4-epoxide
- CCRIS 1750
- Chrysene-1,2-diol, 1,2,3,4-tetrahydro-3,4-epoxy-5-methyl-, (1S-(1-alpha,2-beta,3-beta,4-beta))-
- 5-methylchrysene-1,2-diol-3,4-epoxide
- 5-Methylchrysene-1S,2R-diol-3R,4S-epoxide
- 5-methyl-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrochrysene
- DTXSID401033682
- 81851-68-5
- 1,2-Dihydroxy-epoxy-1,2,3,4-tetrahydro-5-methylchrysene
- ANTI-(+/-)-TRANS-1,2,3,4-TETRAHYDRO-5-METHYLCHRYSENE-1,2-DIOL-3,4-EPOXIDE
- (3S,5R,6R,7S)-19-methyl-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol
- (1alpha,2beta,2aalpha,3aalpha)-1,2,2a,3a-Tetrahydro-4-methylchryseno(3,4-b)oxirene-1,2-diol
- (-)-anti-1(S),2(4)-Dihydroxy-3(R),4(S)-epoxy-1,2,3,4-tetrahydro-5-methylchrysene
- Chryseno(3,4-b)oxirene-1,2-diol, 1,2,2a,3a-tetrahydro-4-methyl-, (1R,2S,2aS,3aR)-rel-
- anti-(+-)-trans-1,2,3,4-Tetrahydro-5-methylchrysene-1,2-diol-3,4-epoxide
- Anti-5-methylchrysene-1,2-dihydrodiol-3,4-epoxide
- Chryseno(3,4-b)oxirene-1,2-diol, 1,2,2a,3a-tetrahydro-4-methyl-, (1S,2R,2aR,3aS)-
- CCRIS 2086
-
- インチ: 1S/C19H16O3/c1-9-8-10-4-2-3-5-11(10)12-6-7-13-15(14(9)12)18-19(22-18)17(21)16(13)20/h2-8,16-21H,1H3/t16-,17+,18-,19+/m0/s1
- InChIKey: ZSDQORKDUNMTQA-ZSYWTGECSA-N
- ほほえんだ: O1[C@H]2C3C4C(C)=CC5C=CC=CC=5C=4C=CC=3[C@@H]([C@H]([C@@H]12)O)O
計算された属性
- せいみつぶんしりょう: 292.109944
- どういたいしつりょう: 292.109944
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 0
- 複雑さ: 452
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- PSA: 52.99000
- LogP: 3.14920
Chryseno[3,4-b]oxirene-1,2-diol,1,2,2a,3a-tetrahydro-4-methyl-, (1S,2R,2aR,3aS)- 関連文献
-
1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
111901-40-7 (Chryseno[3,4-b]oxirene-1,2-diol,1,2,2a,3a-tetrahydro-4-methyl-, (1S,2R,2aR,3aS)-) 関連製品
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
推奨される供給者
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
上海嵘奥生物技术有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
Beyond Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
Hunan Well Medicine Synthesis Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬